molecular formula C15H8F6O2 B12078785 3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

Cat. No.: B12078785
M. Wt: 334.21 g/mol
InChI Key: HPZKBOVAMKMSMJ-UHFFFAOYSA-N
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Description

3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is a chemical compound with the molecular formula C14H9F6O2 It is characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure, along with a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Trifluoromethyl)biphenyl-3-carboxaldehyde
  • 4-(Trifluoromethoxy)-4’-(trifluoromethyl)biphenyl-3-carboxaldehyde
  • 3’-(Trifluoromethoxy)biphenyl-3-carboxaldehyde

Uniqueness

3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)12-5-9(8-22)4-11(6-12)10-2-1-3-13(7-10)23-15(19,20)21/h1-8H

InChI Key

HPZKBOVAMKMSMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C=O)C(F)(F)F

Origin of Product

United States

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